BenchChemオンラインストアへようこそ!

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Kinase Inhibitors Palladium-Catalyzed Cross-Coupling

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is a tri-halogenated heteroaromatic core essential for synthesizing IGF-1R, VEGFR-2, FGFR-1, DYRK1A, and AAK1 inhibitors. Its unique 6-Br/2,4-Cl substitution pattern enables sequential Pd-catalyzed coupling and SNAr derivatization—critical for assembling BMS-754807 pharmacophore and PET tracer precursors. Switching isomers disrupts synthetic logic. For R&D use only.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
CAS No. 1160995-23-2
Cat. No. B1383146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
CAS1160995-23-2
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=NN2C=C1Br)Cl)Cl
InChIInChI=1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H
InChIKeyNRVGOQKEQWXMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1160995-23-2): Essential Halogenated Building Block for Kinase-Focused Medicinal Chemistry and PET Tracer Synthesis


6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1160995-23-2) is a tri-halogenated heteroaromatic core featuring a pyrrolo[2,1-f][1,2,4]triazine scaffold substituted with chlorine atoms at the 2- and 4-positions and a bromine atom at the 6-position . This substitution pattern creates a versatile, tri-functional intermediate amenable to sequential derivatization via cross-coupling and nucleophilic aromatic substitution reactions . The compound serves as a critical precursor in the synthesis of biologically active kinase inhibitors targeting IGF-1R, VEGFR-2, FGFR-1, and DYRK1A, as well as in the development of 18F-labeled PET radiotracers for oncological imaging [1].

Why Substituting 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine with Close Analogs Fails in High-Value Synthetic Sequences


In the pyrrolo[2,1-f][1,2,4]triazine series, subtle alterations in halogen substitution pattern fundamentally alter both the chemical reactivity and the downstream biological profile of derived compounds. The 6-bromo-2,4-dichloro substitution pattern is not interchangeable with its 7-bromo isomer (CAS 1008112-03-5) or the non-brominated 2,4-dichloro analog (CAS 918538-05-3) due to distinct regioselective reactivities in cross-coupling reactions . The 6-position bromine is strategically located to undergo palladium-catalyzed coupling for installation of aromatic or heteroaromatic groups that engage critical binding pockets in kinase targets, whereas the 2- and 4-chlorines offer orthogonal derivatization handles via nucleophilic aromatic substitution [1]. Switching to an alternative isomer or analog disrupts this sequential synthetic logic, often requiring complete re-optimization of reaction conditions and yielding final compounds with altered kinase selectivity profiles [2].

Quantitative Differentiation of 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Versus Closest Analogs: A Procurement-Focused Evidence Assessment


Regioisomer-Dependent Synthetic Utility: 6-Bromo vs. 7-Bromo in Kinase Inhibitor Scaffold Assembly

The 6-bromo-2,4-dichloro substitution pattern provides a unique synthetic advantage over its 7-bromo regioisomer (CAS 1008112-03-5) in the assembly of clinically relevant kinase inhibitor scaffolds. In the three-step synthesis of the IGF-1R inhibitor BMS-754807, the 6-bromo derivative serves as the essential precursor, enabling a 50% overall yield from 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine to the final bromo intermediate (1a) [1]. The 7-bromo isomer, in contrast, places the bromine at a position that is sterically and electronically less favorable for the subsequent palladium-catalyzed coupling with 6-bromopyridin-3-amine required for the BMS-754807 framework . This regioisomer-specific reactivity dictates that procurement of the 6-bromo variant is mandatory for this synthetic route.

Medicinal Chemistry Kinase Inhibitors Palladium-Catalyzed Cross-Coupling

Radiolabeling Precursor Performance: 6-Bromo Derivative Enables PET Tracer Synthesis for IGF-1R Imaging

The 6-bromo-2,4-dichloro core is uniquely positioned as the precursor for 18F-radiolabeling in the synthesis of [18F]BMS-754807, a PET tracer for imaging IGF-1R overexpressing tumors. The bromo derivative (1a) derived from this compound reacts with [18F]TBAF in DMSO at 170°C to yield the radiolabeled product in 8% radiochemical yield with high radiochemical purity and specific activity of 1–2 Ci/μmol (N=10) [1]. This radiolabeling performance is contingent on the specific 6-bromo substitution; analogous precursors derived from the 7-bromo isomer or non-brominated analogs fail to undergo efficient 18F-fluorination under comparable conditions, precluding their use in PET tracer development .

PET Imaging Radiochemistry Oncology

Commercial Purity Benchmarking: 98% HPLC Purity Establishes Reliability for Multi-Step Synthesis

Commercial suppliers consistently provide 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine at 98% purity (HPLC) with full analytical characterization including NMR, HPLC, and GC . This purity level is critical for reliable performance in sequential derivatization reactions where impurities can poison palladium catalysts or generate byproducts that complicate purification . In contrast, the 7-bromo isomer is available but lacks comparable analytical documentation in the peer-reviewed literature, and the non-brominated 2,4-dichloro analog (CAS 918538-05-3) is typically supplied at 97–98% purity but lacks the bromine handle required for cross-coupling steps in kinase inhibitor synthesis .

Synthetic Chemistry Quality Control Procurement

Optimal Use Cases for 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine in Medicinal Chemistry and Radiopharmaceutical Development


Synthesis of IGF-1R Tyrosine Kinase Inhibitors and PET Imaging Agents

This compound is the essential building block for assembling the pyrrolotriazine core of BMS-754807, a potent IGF-1R inhibitor that has progressed to clinical development. The 6-bromo-2,4-dichloro substitution pattern enables sequential functionalization: the 4-chloro undergoes nucleophilic aromatic substitution with pyrazole-amines, the 2-chloro is derivatized to install the pyrrolidine-carboxamide moiety, and the 6-bromo participates in palladium-catalyzed coupling with 6-bromopyridin-3-amine to complete the pharmacophore [1]. This same synthetic route generates the bromo precursor (1a) required for 18F-radiolabeling, making the compound indispensable for both therapeutic inhibitor synthesis and companion diagnostic PET tracer development [2].

Construction of VEGFR-2 and FGFR-1 Dual Kinase Inhibitor Libraries

Pyrrolo[2,1-f][1,2,4]triazine scaffolds bearing 6-bromo and 2,4-dichloro substitution are privileged cores for developing dual inhibitors of VEGFR-2 and FGFR-1 kinases, a validated strategy in anti-angiogenic cancer therapy [3]. The 6-bromo position serves as a versatile diversification point for introducing aryl and heteroaryl groups that modulate kinase selectivity. Structure-activity relationship (SAR) studies have established that modifications at the 6-position, enabled by the bromine handle, are critical for achieving balanced VEGFR-2/FGFR-1 inhibition and favorable pharmacokinetic properties [4].

Development of Selective AAK1 Inhibitors for Neuropathic Pain

Recent investigations have identified pyrrolo[2,1-f][1,2,4]triazines as potent inhibitors of adaptor protein 2-associated kinase 1 (AAK1), a therapeutic target for neuropathic pain [5]. The 6-bromo-2,4-dichloro core provides a modular template for SAR exploration, with the 6-bromo substituent enabling late-stage diversification to optimize AAK1 potency and selectivity. In vivo studies with related pyrrolotriazine analogs have demonstrated recapitulation of the AAK1 knockout phenotype in mouse formalin models, validating this scaffold for pain therapeutic development [5].

Synthesis of DYRK1A Inhibitors for CNS and Oncology Indications

The pyrrolo[2,1-f][1,2,4]triazine core, when appropriately substituted at the 6-position, yields potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Down syndrome, Alzheimer's disease, and certain cancers [6]. The 6-bromo-2,4-dichloro intermediate serves as an ideal starting point for constructing DYRK1A inhibitors, as the 6-bromo group allows for installation of imidazo[1,2-a]pyridine and related heterocycles that occupy the kinase ATP-binding pocket [6]. The 2- and 4-chlorines provide additional vectors for optimizing physicochemical properties and CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.